Siomycin
Description
Structure
2D Structure
Properties
CAS No. |
11017-43-9 |
|---|---|
Molecular Formula |
C71H81N19O18S5 |
Molecular Weight |
1648.9 g/mol |
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C71H81N19O18S5/c1-14-37-64-83-44(22-109-64)61(103)89-52(70(13,107)34(12)93)67-85-43(23-112-67)59(101)88-48-33(11)108-68(106)40-19-36(31(9)91)35-15-16-38(50(94)49(35)79-40)78-46(25(2)3)62(104)77-29(7)56(98)74-27(5)55(97)75-30(8)57(99)90-71(69-86-45(24-113-69)60(102)87-47(32(10)92)63(105)81-37)18-17-39(80-51(71)41-20-111-66(48)82-41)65-84-42(21-110-65)58(100)76-28(6)54(96)73-26(4)53(72)95/h14-16,19-21,23-25,30-34,38,44,46-48,50-52,78,91-94,107H,4-7,17-18,22H2,1-3,8-13H3,(H2,72,95)(H,73,96)(H,74,98)(H,75,97)(H,76,100)(H,77,104)(H,81,105)(H,87,102)(H,88,101)(H,89,103)(H,90,99)/b37-14- |
InChI Key |
AKFVOKPQHFBYCA-ASKSIGGCSA-N |
SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Isomeric SMILES |
C/C=C\1/C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Canonical SMILES |
CC=C1C2=NC(CS2)C(=O)NC(C3=NC(=CS3)C(=O)NC4C(OC(=O)C5=NC6=C(C=CC(C6O)NC(C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(C(=O)NC7(CCC(=NC7C8=CSC4=N8)C9=NC(=CS9)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C2=NC(=CS2)C(=O)NC(C(=O)N1)C(C)O)C)C(C)C)C(=C5)C(C)O)C)C(C)(C(C)O)O |
Synonyms |
siomycin |
Origin of Product |
United States |
Biosynthesis and Production of Siomycin
Genetic Basis of Siomycin Biosynthesis
The genetic information required for this compound biosynthesis is organized into a dedicated gene cluster within the producer organism's genome.
Identification and Organization of Gene Clusters
The this compound A biosynthetic gene cluster from Streptomyces sioyaensis has been identified and characterized. secondarymetabolites.orgbiorxiv.org This cluster, designated BGC0000611, spans approximately 38.5 kilobases. secondarymetabolites.org It contains numerous open reading frames (ORFs) that encode the core biosynthetic enzymes, as well as genes involved in regulation, transport, and resistance. secondarymetabolites.org Similar to other thiopeptide gene clusters, the this compound cluster includes genes like sioA, which encodes the precursor peptide, and other sio genes (sioB, sioC, sioD, sioE, sioF, sioG, sioH, sioI, sioJ, sioK, sioL, sioM, sioN, sioO, sioP, sioQ, sioR, sioS, sioT, sioU) responsible for the various post-translational modifications. secondarymetabolites.org The organization of these genes within the cluster reflects the coordinated nature of the biosynthetic pathway. asm.org
Here is a simplified representation of some genes in the this compound A biosynthetic gene cluster:
| Gene Name | Putative Function |
| sioA | Precursor peptide |
| sioQ | Adenylation domain protein (involved in quinaldic acid incorporation) drexel.edu |
| sioJ, sioK, sioL, sioM, sioN, sioO, sioS, sioT, sioU | Enzymes involved in post-translational modifications |
| sioB, sioC, sioD, sioE, sioF, sioG, sioH, sioI, sioP, sioR | Other biosynthetic, regulatory, or transport-related proteins |
Enzymatic Pathways and Post-Translational Modifications
This compound biosynthesis involves a series of intricate enzymatic reactions that modify the ribosomally synthesized precursor peptide. These post-translational modifications (PTMs) are crucial for forming the complex structure of the mature thiopeptide. secondarymetabolites.orgacs.orgjst.go.jp Key PTMs in thiopeptide biosynthesis, including this compound, involve the formation of thiazole (B1198619) and oxazole (B20620) rings, dehydroamino acids, and the characteristic central pyridine (B92270) macrocycle. acs.orgasm.org Enzymes homologous to lantibiotic dehydratases are likely involved in the dehydration of serine and threonine residues, leading to the formation of dehydroalanine (B155165) and dehydrobutyrine. asm.org Cyclodehydratases catalyze the formation of thiazole and oxazole rings from cysteines and serine/threonine residues, respectively. The formation of the central pyridine ring involves a [4+2] cycloaddition reaction, a key step catalyzed by specific enzymes within the cluster. acs.org Additionally, enzymes like SioQ, an adenylation domain protein, are involved in the incorporation of non-proteinogenic amino acids such as quinaldic acid derivatives into the structure. drexel.edu Other modifications, such as methylation and the formation of disulfide bonds, also contribute to the final this compound structure. abcam.comnih.gov
Biotechnological Approaches for this compound and Analog Production
Biotechnological strategies are employed to enhance this compound production and generate novel analogs with potentially improved properties.
Heterologous Expression Systems for Biosynthesis
Heterologous expression involves introducing the this compound biosynthetic gene cluster into a different host organism for production. wikipedia.org This approach can offer advantages such as higher yields, easier genetic manipulation, and the potential to produce compounds that are difficult to obtain from the native producer. plos.orgnexusacademicpublishers.com While Streptomyces species are common hosts for expressing other Streptomyces gene clusters, challenges can arise due to phylogenetic distance and the need for specific regulatory elements. plos.orgfrontiersin.org Successful heterologous expression requires careful selection of the host strain and optimization of expression conditions. plos.orgnexusacademicpublishers.com Studies on related thiopeptides have explored heterologous expression in Streptomyces lividans and Escherichia coli, highlighting the potential and challenges of this approach for thiopeptide biosynthesis. drexel.eduplos.org
Molecular Engineering and Mutagenesis for Variant Generation
Molecular engineering and mutagenesis techniques are powerful tools for generating this compound analogs. By modifying specific genes within the biosynthetic cluster, researchers can alter the structure of the precursor peptide or the activity of the modifying enzymes, leading to the production of structural variants. sjtu.edu.cnrsc.orgmdpi.com For example, mutagenesis of residues in the core peptide sequence can result in the production of new thiopeptide variants with altered side chains or macrocyclic structures. sjtu.edu.cnrsc.org Site-directed mutagenesis can target specific amino acid residues known to undergo post-translational modification, exploring the flexibility of the biosynthetic machinery. sjtu.edu.cnnih.gov This approach has been used to generate this compound, a naturally occurring analog, by introducing specific mutations in the thiostrepton-producing strain S. laurentii. sjtu.edu.cnrsc.org
Fermentation Optimization Strategies
Optimizing fermentation conditions is crucial for maximizing this compound production by the producer organism. This involves adjusting various parameters such as the composition of the culture medium, temperature, pH, aeration, and agitation. nih.govresearchgate.netnih.gov Studies on the fermentation of other microbial natural products, including antibiotics, demonstrate the significant impact of nutrient sources (e.g., carbon and nitrogen sources), their concentrations, and physical parameters on yield. nih.govnih.gov Strategies like one-factor-at-a-time (OFAT) experiments and response surface methodology (RSM) are commonly employed to systematically identify optimal fermentation conditions and medium components. nih.govnih.gov Maintaining appropriate cultivation conditions and minimizing stress on the microorganism are key factors in optimizing the fermentation process for improved metabolite production. nih.gov
Molecular Mechanisms of Action: Ribosomal Inhibition
Interaction with Ribosomal Subunits and rRNA
Siomycin's inhibitory action is mediated through its interaction with the ribosomal machinery, specifically targeting the larger ribosomal subunit. nih.goviupac.orgnih.gov
Binding to the 50S Ribosomal Subunit
This compound binds to the 50S ribosomal subunit of bacteria. annualreviews.orgasm.orgnih.goviupac.orgnih.gov This interaction is crucial for its inhibitory activity on protein synthesis. The binding of this compound to the 50S subunit is a key step in disrupting the normal functioning of the ribosome.
Specificity for 23S rRNA
A critical aspect of this compound's mechanism is its specific interaction with the 23S ribosomal RNA (rRNA), a major component of the 50S subunit. toku-e.comamerigoscientific.commerckmillipore.comasm.orgiupac.orgcaymanchem.comnih.gov this compound inhibits bacterial protein synthesis by interfering with rRNA binding, particularly the 23S rRNA. toku-e.commerckmillipore.com This interaction occurs within the L11 binding domain (L11BD) of the 23S rRNA, a region also known as the GTPase-associated center (GAC). core.ac.ukacs.orgnih.gov This binding site is highly conserved and distinct from the targets of many other clinically used antibiotics, potentially contributing to the ability of this compound and related thiopeptides to overcome existing drug resistance mechanisms. acs.org
Inhibition of Protein Synthesis Processes
This compound's binding to the 50S ribosomal subunit and its interaction with 23S rRNA lead to the inhibition of several key processes involved in protein synthesis, particularly during the elongation phase. amerigoscientific.comasm.orgjst.go.jpiupac.orgpnas.orgpnas.org
Impact on Factor G Binding and Translocation
This compound significantly impacts the binding and function of elongation factor G (EF-G), a crucial protein involved in the translocation step of protein synthesis. amerigoscientific.comjst.go.jpnih.gov this compound inhibits the binding of EF-G to the ribosome. nih.govnih.govpnas.orgpnas.org This inhibition of EF-G binding prevents the formation of the ribosome-EF-G-guanine nucleotide complex. nih.gov By interfering with EF-G, this compound blocks the translocation process, which is the movement of the peptidyl-tRNA from the A site to the P site on the ribosome, along with the mRNA. annualreviews.orgiupac.orgnih.gov Although early studies suggested that this compound might not block ribosomes in a pre-translocated state, its primary effect on inhibiting EF-G binding and GTP hydrolysis ultimately halts translocation. jst.go.jppnas.org
Abolition of GTPase Activity
A notable effect of this compound is its ability to abolish or strongly inhibit the GTPase activity associated with ribosomal function, particularly that catalyzed by EF-G and EF-Tu. amerigoscientific.comnih.govnih.govpnas.org this compound completely abolishes the GTPase activity linked to the binding of the aminoacyl-tRNA-Tu-GTP complex. nih.govnih.govpnas.org Furthermore, it is a potent inhibitor of ribosome-dependent GTP hydrolysis by EF-G. oup.com This inhibition of GTPase activity is a key component of how this compound disrupts the elongation cycle of protein synthesis, as GTP hydrolysis provides the energy required for conformational changes and movements within the ribosome during translation. pnas.org While some studies initially suggested that thiostrepton (B1681307) (a related antibiotic) might not inhibit single-round GTP hydrolysis but rather subsequent steps like phosphate (B84403) release and factor turnover, the consensus indicates that this compound and thiostrepton significantly inhibit ribosome-dependent GTPase activity, particularly under multiple-turnover conditions. core.ac.ukoup.compnas.org
Comparative Analysis with Other Thiopeptide Antibiotics
This compound is structurally and mechanistically related to other thiopeptide antibiotics, including Thiostrepton, Nosiheptide, and Micrococcin (B1169942) asm.orgnih.govnih.govresearchgate.net. These antibiotics generally target the bacterial ribosome and inhibit protein synthesis, primarily by interacting with the L11 binding domain of the 23S rRNA nih.govcore.ac.ukfrontiersin.orgnih.gov.
While this compound, Thiostrepton, and Nosiheptide share a common profile in their effects on EF-G-dependent GTP hydrolysis and EF-G-GDP-ribosome complex formation, Micrococcin exhibits a different profile core.ac.uknih.govproteopedia.orgresearchgate.net. This difference is attributed, in part, to structural variations. Thiopeptides like this compound, Thiostrepton, and Nosiheptide contain a dihydroxyisoleucine (DHB) macrocycle and a second macrocycle (either quinaldic acid (QA) or indolyl (IND)), whereas Micrococcin lacks this second macrocycle core.ac.uk. The QA-containing macrocycle in Thiostrepton, for instance, is thought to be responsible for inhibiting access to specific residues in the 23S rRNA, a feature that differentiates its interaction from that of Micrococcin core.ac.uk.
The mechanism of resistance to this compound, Thiostrepton, and Sporangiomycin in producing organisms involves ribosomal RNA-pentose methylases that modify the 23S ribosomal RNA, specifically at adenine (B156593) 1067 (A1067), rendering the ribosomes resistant to these antibiotics asm.orgnih.govnih.govresearchgate.net. This methylation at A1067 blocks the binding of these thiopeptides researchgate.net. The biosynthetic gene clusters for Thiostrepton and this compound are remarkably similar, suggesting a common evolutionary origin, and they differ in amino acid composition only at the first two residues .
Thiopeptides can be classified based on the size of their primary macrocycle, which correlates with their mechanism of action nih.govmdpi.comresearchgate.net. Thiopeptides with 26-member macrocycles, such as this compound and Micrococcin P1, are known to bind the GTPase-associated region of the ribosome/L11 protein complex mdpi.com. In contrast, thiopeptides with 29-atom macrocycles bind elongation factor thermo unstable (EF-Tu), while those with 26- and 32-atom macrocycles bind to the interface of protein L11 and the 23S rRNA within the 50S ribosomal subunit nih.gov.
Here is a comparative overview of this compound and other selected thiopeptide antibiotics:
| Feature | This compound | Thiostrepton | Nosiheptide | Micrococcin P1 |
| Producer Organism | Streptomyces sioyaensis asm.org | Streptomyces azureus, S. laurentii nih.gov | Streptomyces actuosus wikipedia.orgcenmed.com | Bacillus pumilus agribiotix.comrsc.org |
| Macrocycle Size | 26-membered mdpi.com | 26-membered nih.gov | - | 26-membered mdpi.com |
| Ribosomal Binding Site | 50S subunit, L11/23S rRNA interface imrpress.comiupac.orgcore.ac.uk | 50S subunit, L11/23S rRNA interface nih.govcore.ac.uk | 50S subunit, 23S rRNA interface researchgate.net | 50S subunit, L11/23S rRNA interface core.ac.uk |
| Inhibition Mechanism | Inhibits EF-G and EF-Tu binding, abolishes EF-Tu dependent GTPase activity pnas.orgnih.govnih.gov | Inhibits EF-G binding, affects EF-G dependent GTP hydrolysis iupac.orgcore.ac.uknih.gov | Inhibits EF-G dependent GTP hydrolysis researchgate.net | Affects EF-G dependent GTP hydrolysis differently than this compound/Thiostrepton/Nosiheptide core.ac.uk |
| Resistance Mechanism (Producers) | 2'-O-methylation of A1067 in 23S rRNA asm.orgnih.gov | 2'-O-methylation of A1067 in 23S rRNA asm.orgnih.gov | 2'-O-methylation of A1067 in 23S rRNA researchgate.netresearchgate.net | - |
| Structural Features | Contains DHB and second macrocycle core.ac.uk | Contains DHB and QA macrocycles core.ac.uk | Contains DHB and second macrocycle core.ac.uk | Contains DHB macrocycle, lacks second macrocycle core.ac.uk |
| Feature | This compound | Thiostrepton | Nosiheptide | Micrococcin P1 |
|---|---|---|---|---|
| Producer Organism | Streptomyces sioyaensis asm.org | Streptomyces azureus, S. laurentii nih.gov | Streptomyces actuosus wikipedia.orgcenmed.com | Bacillus pumilus agribiotix.comrsc.org |
| Macrocycle Size | 26-membered mdpi.com | 26-membered nih.gov | - | 26-membered mdpi.com |
| Ribosomal Binding Site | 50S subunit, L11/23S rRNA interface imrpress.comiupac.orgcore.ac.uk | 50S subunit, L11/23S rRNA interface nih.govcore.ac.uk | 50S subunit, 23S rRNA interface researchgate.net | 50S subunit, L11/23S rRNA interface core.ac.uk |
| Inhibition Mechanism | Inhibits EF-G and EF-Tu binding, abolishes EF-Tu dependent GTPase activity pnas.orgnih.govnih.gov | Inhibits EF-G binding, affects EF-G dependent GTP hydrolysis iupac.orgcore.ac.uknih.gov | Inhibits EF-G dependent GTP hydrolysis researchgate.net | Affects EF-G dependent GTP hydrolysis differently than this compound/Thiostrepton/Nosiheptide core.ac.uk |
| Resistance Mechanism (Producers) | 2'-O-methylation of A1067 in 23S rRNA asm.orgnih.gov | 2'-O-methylation of A1067 in 23S rRNA asm.orgnih.gov | 2'-O-methylation of A1067 in 23S rRNA researchgate.netresearchgate.net | - |
| Structural Features | Contains DHB and second macrocycle core.ac.uk | Contains DHB and QA macrocycles core.ac.uk | Contains DHB and second macrocycle core.ac.uk | Contains DHB macrocycle, lacks second macrocycle core.ac.uk |
Table 1: Comparative Analysis of this compound and Selected Thiopeptide Antibiotics
Research findings highlight the strong structural similarity between this compound and Thiostrepton, differing only in the first two amino acid residues . This close relationship is reflected in their similar modes of action on the ribosome asm.orgnih.gov. Studies comparing this compound and Thiostrepton have also explored their effects beyond antibacterial activity, including potential anticancer properties by inhibiting the transcription factor FoxM1 plos.orgimrpress.comaacrjournals.org. In comparative studies regarding immunosuppressant activity, this compound has shown superior behavior compared to Thiostrepton mdpi.comresearchgate.netnih.gov.
Compound Names and PubChem CIDs
Anticancer Mechanisms: Preclinical and Cellular Research
Inhibition of Oncogenic Transcription Factor Forkhead Box M1 (FoxM1)
FoxM1 is an oncogenic transcription factor frequently overexpressed in a wide range of human tumors, making it an attractive target for cancer therapy. plos.orgnih.gov Siomycin A has been identified as a potent inhibitor of FoxM1. nih.govaacrjournals.orgtandfonline.comscbt.comnih.gov
Downregulation of FoxM1 Transcriptional Activity
Studies have shown that this compound A effectively downregulates the transcriptional activity of FoxM1. plos.orgnih.govaacrjournals.orgtandfonline.comnih.govresearchgate.netfrontiersin.org This inhibition of transcriptional activity is considered a key initiating event leading to the suppression of FoxM1 protein. nih.govresearchgate.netfrontiersin.org It has been proposed that this compound A, similar to other proteasome inhibitors, might hinder the degradation of a negative regulator of FoxM1, which in turn directly or indirectly inhibits FoxM1 transcriptional activity. nih.govresearchgate.netfrontiersin.org
Suppression of FoxM1 mRNA and Protein Expression
Beyond inhibiting its transcriptional activity, this compound A also reduces the mRNA and protein levels of FoxM1. plos.orgnih.govaacrjournals.orgtandfonline.comfrontiersin.orgscialert.netnih.gov This downregulation of FoxM1 expression by this compound A has been observed in various cancer cell types, including lung adenocarcinoma and gastric cancer cells. scialert.netnih.govimrpress.com The reduction in FoxM1 mRNA and protein levels is thought to be a direct consequence of the inhibition of FoxM1 transcriptional activity, potentially linked to FoxM1's positive autoregulatory loop where it activates its own transcription. tandfonline.comnih.govfrontiersin.org
Induction of Apoptosis in Cancer Cell Lines
This compound A has been shown to induce potent apoptosis in a variety of human cancer cell lines originating from different tissues. plos.orgnih.govaacrjournals.orgresearchgate.netfrontiersin.orgscialert.netmdpi.comtandfonline.comtandfonline.comimrpress.comspandidos-publications.com The induction of apoptosis by this compound A is often correlated with the suppression of FoxM1 expression. plos.orgnih.gov Overexpression of FoxM1 can offer partial protection to cancer cells against this compound A-mediated cell death, further supporting the link between FoxM1 inhibition and apoptosis induction. plos.orgnih.gov
This compound A has demonstrated the ability to induce cell death in diverse cancer cell types, including neuroblastoma, leukemia, liver cancer, melanoma, gastric cancer, and ovarian cancer cells. plos.orgnih.govaacrjournals.orgimrpress.commdpi.comtandfonline.comtandfonline.comimrpress.comspandidos-publications.com For example, this compound A inhibited the growth and induced potent apoptosis in leukemia cell lines (CEM, HL60, U937) and liver cancer cell lines (Hep-3B, Huh7, SK-Hep) in the low micromolar range. plos.org
| Cell Line | Cancer Type | This compound A IC₅₀ (µM) |
| CEM | Leukemia | 0.73 (0.08) |
| HL60 | Leukemia | 0.68 (0.06) |
| U937 | Leukemia | 0.53 (0.1) |
| Hep-3B | Liver Cancer | 3.6 (1.3) |
| Huh7 | Liver Cancer | 2.3 (0.5) |
| SK-Hep | Liver Cancer | 3.7 (0.4) |
IC₅₀ values for growth inhibition by this compound A in various cancer cell lines. Data derived from Bhat et al. (2009). plos.org
Activation of Caspase-Dependent Apoptosis
The apoptotic pathway induced by this compound A involves the activation of caspases, which are key executioners of programmed cell death. nih.govimrpress.comcenmed.com Specifically, this compound A treatment has been shown to lead to the cleavage of caspase-3, a hallmark of apoptosis. plos.orgnih.govimrpress.comtandfonline.comimrpress.com The correlation between FoxM1 suppression and caspase-3 cleavage has been observed after treatment with this compound A. plos.org
Modulation of Pro- and Anti-Apoptotic Markers (e.g., Bax, Bcl-2, Mcl-1)
This compound A modulates the balance between pro-apoptotic and anti-apoptotic proteins, shifting it towards apoptosis. nih.govimrpress.comcenmed.com Studies have demonstrated that this compound A treatment can decrease the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. nih.govimrpress.commdpi.comimrpress.com Concurrently, it can increase the levels of pro-apoptotic markers like Bax. imrpress.comimrpress.com This modulation of key apoptotic regulators contributes to this compound A's ability to induce cell death in cancer cells. Overexpression of Mcl-1 has been shown to protect melanoma cells from apoptosis induced by this compound A. tandfonline.comtandfonline.com
Role of Lysosomal Permeabilization in Apoptosis Induction
Lysosomal membrane permeabilization (LMP) is a mechanism by which some anticancer agents can induce cell death, including apoptosis. LMP leads to the release of lysosomal contents, such as cathepsins, into the cytoplasm, triggering apoptotic pathways imrpress.comdovepress.com. This compound A has been reported to induce apoptosis in epithelial cancer cells by inducing lysosomal permeabilization spandidos-publications.comimrpress.com. This suggests that disruption of lysosomal integrity is a potential mechanism contributing to this compound's proapoptotic effects in certain cancer types spandidos-publications.comaacrjournals.org. Moderate lysosomal damage tends to induce apoptosis, while severe damage can lead to necrosis imrpress.com.
Impact on Cellular Proliferation and Cell Cycle Progression
This compound has demonstrated a significant impact on cancer cell proliferation and the regulation of the cell cycle in various studies.
Cell Growth Inhibition and Viability Reduction
This compound A effectively inhibits the viability and proliferation of a variety of human tumor cell lines, often in a dose- and time-dependent manner nih.govimrpress.complos.orgmedchemexpress.com. For instance, treatment with this compound A for 72 hours resulted in a drastic reduction of cell viability in ovarian cancer cell lines PA1 and OVCAR3, with IC₅₀ values of 5 µM and 2.5 µM, respectively spandidos-publications.com. Studies have shown that this compound A can inhibit the proliferation of human tumor cell lines from different origins nih.govnih.govspandidos-publications.com. The reduction in cell viability is often accompanied by a decrease in cell density and morphological changes in the cells nih.govnih.gov.
Here is a table summarizing some reported IC₅₀ values for this compound A in various cancer cell lines:
| Cell Line | Cancer Type | IC₅₀ (µM) at 72h | Source |
| PA1 | Ovarian Cancer | 5.0 | spandidos-publications.com |
| OVCAR3 | Ovarian Cancer | 2.5 | spandidos-publications.com |
| K562 | Human Leukemia | 6.25 ± 3.60 (24h) | nih.govspandidos-publications.com |
| MiaPaCa-2 | Pancreatic Cancer | 6.38 ± 5.73 (24h) | nih.govspandidos-publications.com |
| MiaPaCa-2 | Pancreatic Cancer | 0.76 (48h) | medchemexpress.com |
| MiaPaCa-2 | Pancreatic Cancer | 0.54 (72h) | medchemexpress.com |
| CEM | Leukemia | 0.73 ± 0.08 | plos.org |
| HL60 | Leukemia | 0.68 ± 0.06 | plos.org |
| U937 | Leukemia | 0.53 ± 0.1 | plos.org |
| Hep-3B | Liver Cancer | 3.6 ± 1.3 | plos.org |
| Huh7 | Liver Cancer | 2.3 ± 0.5 | plos.org |
| SK-Hep | Liver Cancer | 3.7 ± 0.4 | plos.org |
| SGC-7901 | Gastric Cancer | Dose-dependent | imrpress.comimrpress.com |
| LNCaP | Prostate Cancer | 2.1 ± 0.1 (72h) | nih.gov |
| DU145 | Prostate Cancer | 1.8 ± 0.4 (72h) | nih.gov |
| PC-3 | Prostate Cancer | 2.5 ± 0.7 (72h) | nih.gov |
Note: IC₅₀ values and incubation times may vary depending on the specific study and cell line.
Induction of Cell Cycle Arrest
This compound A has been shown to induce cell cycle arrest in cancer cells. Studies have indicated that this compound A can lead to cell cycle arrest at the G2-M transition phase in small cell lung cancer cells researchgate.net. This arrest is consistent with the known role of its target, FoxM1, which is crucial for the execution of the mitotic program caymanchem.comaacrjournals.org. By inhibiting FoxM1, this compound A can prevent cells from progressing properly through mitosis, leading to cell cycle arrest and ultimately inhibiting proliferation caymanchem.comresearchgate.netnih.govfrontiersin.org.
Effects on Cancer Cell Migration and Invasion
Beyond its effects on proliferation and apoptosis, this compound has also demonstrated the ability to inhibit cancer cell migration and invasion, processes critical for metastasis.
Inhibition of Cell Migration
Research indicates that this compound A can inhibit the migration of tumor cells. A Transwell migration assay showed that this compound A treatment significantly reduced the number of migrated cells in human pancreatic cancer MiaPaCa-2 cells nih.govnih.govspandidos-publications.com. This inhibitory effect on migration has also been observed in other cancer cell types, such as human nasopharyngeal carcinoma cells spandidos-publications.com.
Downregulation of Matrix Metalloproteinases (MMP-2, MMP-9)
A mechanism contributing to this compound's anti-migratory and anti-invasive effects is the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 nih.govnih.govspandidos-publications.com. MMPs are enzymes that degrade components of the extracellular matrix, facilitating cancer cell invasion and metastasis nih.govmdpi.comnih.gov. Studies have shown that this compound A treatment leads to significantly lower expression levels of MMP-2 and MMP-9 proteins in cancer cells nih.govnih.govmedchemexpress.comspandidos-publications.comresearchgate.net. This downregulation of MMPs is believed to be associated with the inhibition of cancer cell migration and invasion nih.govnih.govspandidos-publications.com. The inhibitory effect of this compound A on MMP-2 and MMP-9 expression has been observed in various cancer cell lines, including pancreatic cancer and glioblastoma cells spandidos-publications.com.
Here is a table illustrating the effect of this compound A on MMP-2 and MMP-9 expression in MiaPaCa-2 cells:
| This compound A Concentration (µmol/l) | Relative MMP-2 Expression (vs. control) | Relative MMP-9 Expression (vs. control) | Source |
| 0 | 1.00 | 1.00 | researchgate.net |
| 0.625 | < 1.00 | < 1.00 | researchgate.net |
| 1.25 | < 1.00 | < 1.00 | researchgate.net |
| 2.5 | Significantly lower | Significantly lower | spandidos-publications.comresearchgate.net |
| 5 | Significantly lower | Significantly lower | spandidos-publications.comresearchgate.net |
| 10 | Significantly lower | Significantly lower | spandidos-publications.comresearchgate.net |
Note: Data is illustrative based on research findings showing significant downregulation at certain concentrations compared to control. Specific numerical values for relative expression may vary between experiments.
Modulation of Specific Signaling Pathways
This compound A exerts its anticancer effects, in part, by interfering with critical signaling cascades that regulate cell proliferation, survival, and migration in cancer cells. imrpress.comimrpress.com
AKT/FOXM1 Signaling Cascade
The AKT/FOXM1 signaling axis plays a crucial role in the proliferation and survival of various cancer types. imrpress.comscialert.net FOXM1 (Forkhead box M1) is a transcription factor often overexpressed in cancers, contributing to tumor progression. imrpress.comnih.gov AKT, a serine/threonine kinase, is known to regulate FOXM1 expression. nih.gov
Studies have shown that this compound A can downregulate the AKT/FOXM1 signaling pathway. imrpress.comscialert.net In gastric cancer cells, this compound A treatment significantly reduced AKT phosphorylation and FOXM1 expression. imrpress.comimrpress.com This downregulation of the AKT/FOXM1 pathway was associated with decreased cell proliferation, inhibition of migratory properties, and induction of apoptosis in gastric cancer cells. imrpress.comimrpress.comscialert.net this compound A's effect on downregulating FOXM1 and phosphorylated AKT is similar to that of LY294002, a PI3K inhibitor, suggesting it may suppress FOXM1 expression through a similar pathway. scialert.net
FoxM1/BUB1B Signaling
The FOXM1/BUB1B signaling pathway is recognized as an essential component for the growth and survival of certain cancers, including rhabdomyosarcoma and glioblastoma. oncotarget.comaacrjournals.orgnih.govdntb.gov.ua BUB1B (Budding uninhibited by benzimidazoles 1), also known as BubR1, is a key protein involved in the spindle assembly checkpoint and is a direct transcriptional target of FOXM1. aacrjournals.orgnih.govfrontiersin.org
This compound A has been identified as an inhibitor of FOXM1 transcriptional activity and expression. plos.orgfrontiersin.org By suppressing FOXM1, this compound A leads to a reduction in BUB1B expression. aacrjournals.orgnih.govfrontiersin.org This disruption of the FOXM1/BUB1B axis contributes to the inhibition of cancer cell growth and survival. aacrjournals.orgnih.gov Experimental suppression of FOXM1 using this compound A resulted in decreased BUB1B expression and inhibited cell growth and survival in tested cancer cell lines. aacrjournals.org In glioblastoma cells, this compound A-mediated reduction in cell growth could be partially rescued by the exogenous expression of BUB1B, highlighting the importance of this pathway in this compound A's effects. nih.gov
Influence on Cytoskeleton and α-tubulin Expression
The cytoskeleton, particularly microtubules composed of α-tubulin and β-tubulin dimers, plays a vital role in maintaining cell shape, migration, and division. sysy.comcytoskeleton.com Alterations in cytoskeletal dynamics are often observed in cancer progression.
This compound A has been shown to affect the cytoskeleton of tumor cells. nih.gov Studies in pancreatic cancer cells demonstrated that this compound A treatment increased cytoskeleton complexity and morphological changes. nih.govnih.gov Furthermore, this compound A was found to downregulate the expression levels of α-tubulin protein in these cells. nih.govnih.govresearchgate.netmedchemexpress.com This downregulation of α-tubulin skeletal protein expression is suggested to be associated with the inhibitory effects of this compound A on tumor cell proliferation and migration. nih.govnih.gov
Reactive Oxygen Species (ROS)-Mediated Cytotoxicity
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen. While ROS play roles in normal cellular signaling, excessive levels can lead to oxidative stress and cellular damage, including cytotoxicity. mdpi.comoncotarget.com Many anticancer agents induce cytotoxicity through the generation of ROS. nih.govresearchgate.net
Induction of ROS Production
This compound A has been shown to induce ROS production in cancer cells. nih.govnih.govresearchgate.net In ovarian cancer cells, this compound A treatment led to a significant increase in cellular ROS levels in a dose- and time-dependent manner. nih.govnih.govresearchgate.net This increase in ROS production is considered a key mechanism by which this compound A exerts its cytotoxic effects in these cells. nih.govresearchgate.net The this compound A-induced ROS production further contributes to apoptotic cell death by impairing mitochondrial membrane potential and modulating the levels of pro- and anti-apoptotic proteins. nih.gov
Inhibition of Cellular Antioxidant Machinery
Cells possess an antioxidant defense system to counteract excessive ROS production. This machinery includes enzymes like catalase (CAT), superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione reductase (GR), and intracellular glutathione (GSH). nih.govmdpi.com
In addition to inducing ROS production, this compound A has been shown to inhibit the cellular antioxidant machinery in cancer cells. nih.govnih.gov Treatment with this compound A significantly reduced the levels and activity of major antioxidant enzymes, including CAT, SOD, GPx, and GR, as well as intracellular GSH in ovarian cancer cells. nih.govnih.gov The inhibition of these antioxidant enzymes by this compound A, coupled with increased ROS production, leads to an uninhibited rise in ROS levels, contributing to the loss of cell viability and induction of cell death. nih.gov The administration of an antioxidant like N-acetylcysteine significantly abrogated the cytotoxic effects of this compound A, further supporting the role of ROS in its mechanism of action. nih.gov
Synergistic Effects with Chemotherapeutic Agents
Preclinical studies have indicated that this compound can enhance the cytotoxic effects of certain chemotherapeutic drugs, suggesting a potential role in combination therapies to improve treatment efficacy and potentially overcome drug resistance mdpi.comoncotarget.comresearchgate.net. This synergistic activity is often linked to this compound's ability to inhibit Forkhead box M1 (FOXM1), a transcription factor frequently overexpressed in various cancers and associated with cell proliferation, DNA repair, and chemoresistance mdpi.comoncotarget.commdpi.com.
Enhancement of 5-Fluorouracil (5-FU) Cytotoxicity
Research in human cholangiocarcinoma (CCA) cell lines has demonstrated that this compound A can synergize with 5-Fluorouracil (5-FU), a widely used chemotherapy drug that acts as a thymidylate synthase (TS) inhibitor nih.gov. Studies have shown that while CCA cell lines exhibit varying responses to 5-FU, they show similar sensitivity to this compound A nih.gov. Importantly, expression levels of FOXM1 and TS, which are often increased in 5-FU resistant cells, were suppressed by this compound A treatment nih.gov. A synergistic effect was observed when 5-FU was combined with this compound A, leading to a high dose reduction index (DRI) and restoring sensitivity in 5-FU resistant cells nih.govresearchgate.net. This suggests that targeting FOXM1 with this compound A in combination with 5-FU could be a strategy to overcome 5-FU resistance in CCA nih.govresearchgate.net.
In colon cancer cells, a synergistic effect was also observed following treatment with thiostrepton (B1681307) (another FOXM1 inhibitor) in combination with 5-FU. This combination treatment led to decreased colony formation and migration, as well as induced cell cycle arrest, DNA damage, and apoptosis researchgate.net.
Combination with Cisplatin
Studies have investigated the combination of this compound A with Cisplatin, a platinum-based chemotherapy drug used to treat various cancers pharmakb.comnih.govbiorxiv.org. In gastroenteropancreatic neuroendocrine tumor (GEP-NEN) cell lines, this compound A combined with Cisplatin induced nearly additive to very strong synergistic inhibitory effects oncotarget.comresearchgate.netnih.gov. Specifically, combinations of 2 or 3 µM this compound A with 10 or 5 µM Cisplatin, respectively, showed beneficial combinatory effects in all tested GEP-NEN cell lines oncotarget.comnih.gov.
Research in ovarian cancer cells also indicated enhanced efficiency when this compound A was combined with Cisplatin nih.gov. Co-treatment with this compound A and Cisplatin significantly increased the inhibition of viability in ovarian cancer cells compared to monotherapy nih.gov. For instance, in PA1 cells, co-treatment with 5 µM this compound A and 15 µM Cisplatin reduced cell viability to 15%, which was lower than the viability observed with this compound A (52%) or Cisplatin (70%) alone nih.gov. Similarly, OVCAR3 cells showed a reduction in viability to 10% with co-treatment of 5 µM this compound A and 10 µM Cisplatin, compared to 40% with this compound A and 60% with Cisplatin alone nih.gov.
In triple-negative breast cancer (TNBC) cell lines, the inhibition of FOXM1 by this compound A had a synergistic cytotoxic effect when combined with Cisplatin in the BT20 cell line ascopubs.org. Preclinical studies for platinum-resistant ovarian cancer treatment have also targeted CDC25B, a protein involved in cell cycle regulation and DNA damage response, using this compound A, among other inhibitors biorxiv.orgbiorxiv.org.
The synergistic effects observed with Cisplatin are also potentially linked to this compound A's role as a FOXM1 inhibitor, as elevated levels of FOXM1 are commonly associated with chemotherapy resistance, including resistance to Cisplatin mdpi.comresearchgate.net. FOXM1 can promote DNA repair and influence pathways that contribute to chemoresistance mdpi.com.
Structure Activity Relationship Sar Studies and Siomycin Derivatives
Synthesis of Siomycin Analogs and Derivatives
The synthesis of this compound analogs and derivatives is crucial for SAR studies, allowing researchers to systematically modify specific parts of the molecule and assess the impact on activity. This compound A is a naturally occurring analog of thiostrepton (B1681307). nih.gov The complex architecture of thiopeptides like this compound poses significant challenges to chemical synthesis. nih.gov
Preparation of Water-Soluble Derivatives (e.g., Half-Esters)
This compound A is known to be quite insoluble in water. jst.go.jp To overcome this limitation and potentially improve its therapeutic utility, water-soluble derivatives have been prepared. One approach involves the transformation of this compound A into half-esters with dicarboxylic acids, such as thioglycolic acid or thiomalic acid. jst.go.jpnih.govdoi.org The sodium salts of these half-ester derivatives demonstrated remarkable solubility in water compared to the parent compound. jst.go.jpnih.gov
Modifications of the Macrocyclic Peptidyl Core
The macrocyclic peptidyl core is a defining feature of thiopeptide antibiotics like this compound and is crucial for their biological activity. nih.govsjtu.edu.cn Modifications to this core structure have been explored to generate structural diversity and potentially enhance or alter biological properties. nih.govsjtu.edu.cn Thiopeptides contain a characteristic macrocyclic core consisting of multiple thiazoles, dehydroamino acids, and a six-membered nitrogen heterocycle. nih.govresearchgate.net
Biosynthetic studies on thiopeptides, including this compound A, have revealed a new paradigm involving ribosomally synthesized precursor peptides and conserved posttranslational modifications that lead to the formation of the specific core structure. nih.govresearchgate.net These modifications include heterocyclization, dehydrogenation, and dehydration of amino acid residues. asm.org Molecular engineering approaches have also been applied, such as the double mutation of specific residues in the precursor peptide of thiostrepton, a related thiopeptide, to produce this compound, which is more potent in certain activities. sjtu.edu.cn Saturation mutagenesis of residues within the macrocyclic core of thiocillin, another thiopeptide, has also been conducted, resulting in variants with altered antibacterial activity. sjtu.edu.cn Modifications to the core macrocyclic ring have been shown to alter siderophore specificity and impact activity against Gram-negative and Gram-positive bacteria. biorxiv.org
Correlation of Structural Modifications with Biological Activity
Studies correlating structural modifications with biological activity aim to identify which parts of the this compound molecule are essential for its effects and how alterations influence potency and specificity.
Impact on Antimicrobial Activity
While water-soluble half-ester derivatives of this compound A retained antibacterial activity against many Gram-positive bacteria, their activities were approximately one fifth of that of the parent this compound A in some studies. jst.go.jp However, some salts of the half-esters showed comparable antibacterial activities to this compound A in vitro and exhibited better therapeutic effects in infected mice. nih.govdoi.org Modifications to the core macrocyclic ring have been shown to abolish Gram-negative activity but improve Gram-positive activity in related thiopeptides. biorxiv.org
Influence on Anticancer Activity and Specificity
This compound A has shown promise in cancer research due to its ability to interfere with cellular processes in cancer cells. ontosight.ai It has been reported to induce apoptosis in cancer cells and inhibit the oncogenic transcription factor Forkhead box M1 (FOXM1), which is overexpressed in various carcinomas. sigmaaldrich.comscialert.netmdpi.comcaymanchem.commedchemexpress.comtandfonline.com this compound A has been identified as a selective inhibitor of FOXM1. medchemexpress.com Studies have shown that this compound A treatment can reduce cell viability and induce apoptosis in various cancer cell lines, including gastric cancer and ovarian cancer cells. scialert.netmedchemexpress.comspandidos-publications.com The anticancer properties of this compound A are well documented. scialert.net
SAR studies on other compound classes have shown that specific structural features can enhance anticancer activity and specificity towards certain cancer types. For instance, in a study on azatetracyclic derivatives, the presence of an azido (B1232118) group enhanced activity against leukemia and non-small cell lung cancer cells. mdpi.com While direct detailed SAR data specifically for this compound modifications and their influence on anticancer activity is less extensively detailed in the provided snippets compared to antimicrobial activity and the mechanism of FOXM1 inhibition, the fact that this compound A itself exhibits anticancer activity and is a selective FOXM1 inhibitor suggests that the structural features responsible for this interaction are key to its anticancer potential. medchemexpress.com Analogs of other thiopeptides, like fragments of micrococcin (B1169942) P1, have shown comparable anticancer activity to series B thiopeptides like thiostrepton and this compound A, indicating that a broader scope of activity exists within the thiopeptide family and that certain fragments can retain potency. escholarship.org
Identification of Key Structural Moieties for Activity
Identifying the key structural moieties responsible for this compound's biological activities is a central goal of SAR studies. The macrocyclic core, containing multiple thiazoles, dehydroamino acids, and a six-membered nitrogen heterocycle, is a characteristic feature of thiopeptides and is considered crucial for their function. nih.govsjtu.edu.cnresearchgate.net
Interactive Data Table: Biological Activity of this compound A Derivatives
| Derivative Type | Modification Example | Water Solubility | Antimicrobial Activity (vs. This compound A) | Anticancer Activity (vs. This compound A) | Key Finding | Source |
| Half-esters (Sodium Salts) | with dicarboxylic acids (e.g., thioglycolic acid, thiomalic acid) | Increased | Reduced (approx. 1/5), but some comparable in vitro and better in vivo | Not explicitly detailed in provided text | Improved water solubility, retained some antimicrobial activity. jst.go.jpnih.govdoi.org | jst.go.jpnih.govdoi.org |
| Macrocyclic Core Modifications | Specific amino acid substitutions (in related thiopeptides) | Not specified | Altered (e.g., loss of Gram-negative, improved Gram-positive) | Production of more potent analog (this compound from thiostrepton) sjtu.edu.cn | Impact on siderophore specificity and Gram-positive/negative activity; can lead to more potent analogs. sjtu.edu.cnbiorxiv.org | sjtu.edu.cnbiorxiv.org |
Role of the Thiazole (B1198619) Heterocycle
Thiazole rings are a prominent feature in the structure of this compound, which belongs to the class of thiopeptide antibiotics characterized chemically by the oxidation state of a central pyridine (B92270) ring and by the size of a core macrocyclic ring comprised of thiazole moieties. biorxiv.org Thiazole derivatives, in general, represent an important scaffold in medicinal chemistry and have been shown to possess a wide range of biological activities. sciencescholar.us In the context of thiopeptides like this compound and thiostrepton, the thiazole rings are integral to the core macrocyclic structure. biorxiv.org These antibiotics exert their antibacterial activity primarily by inhibiting bacterial protein synthesis through interaction with the 23S ribosomal RNA. nih.govtandfonline.com The arrangement and nature of the thiazole moieties within the macrocycle are crucial for this interaction and the resulting inhibition of translation. biorxiv.org Studies on related thiazole-containing compounds have highlighted the importance of the thiazole ring for biological activity, with modifications to this ring potentially leading to altered antibacterial properties. researchgate.net
Significance of Other Functional Groups
Beyond the thiazole heterocycles, other functional groups within the complex structure of this compound play significant roles in its activity and interactions. This compound A, for instance, contains a quinone ring system which is noted as being responsible for its biological activity. ontosight.ai The molecule also includes hydroxyl groups, amide linkages, and a highly modified macrocyclic core. caymanchem.com These functional groups can participate in various interactions with biological targets, such as hydrogen bonding, hydrophobic interactions, and ionic interactions, which are fundamental forces involved in drug-receptor binding. slideshare.netbiotechacademy.dk
Research Methodologies and Analytical Techniques in Siomycin Studies
Cell-Based Assays
Cell-based assays are fundamental tools in Siomycin research, providing insights into how the compound affects living cells. These assays measure various cellular responses, offering a comprehensive view of this compound's impact.
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8)
Cell viability and proliferation assays are commonly used to determine the number of viable cells after this compound treatment, indicating its potential to inhibit cell growth or cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay are prominent examples of such techniques.
The CCK-8 assay is a colorimetric method where a water-soluble tetrazolium salt (WST-8) is reduced by cellular dehydrogenases in viable cells to produce a water-soluble, orange-colored formazan (B1609692) dye. The intensity of the color is directly proportional to the number of living cells and can be measured using a plate reader at 450 nm. dojindo.combosterbio.com This assay is considered sensitive and offers advantages such as being non-toxic to cells and easy to use. dojindo.combosterbio.com
The MTT assay is another colorimetric assay based on the reduction of MTT by metabolically active cells to form a purple formazan product. nih.gov Unlike the formazan produced in the CCK-8 assay, the MTT formazan is not water-soluble and requires solubilization before measurement. dojindo.com
Studies have employed the CCK-8 assay to detect the effects of this compound A on cell viability in various cell lines. For instance, a study investigating the antitumor effects of this compound A used the CCK-8 assay to show that this compound A inhibited the proliferation of human tumor cell lines of different origins. nih.gov Another study on ovarian cancer cells utilized the MTT assay to demonstrate that this compound A decreased cell viability in a dose- and time-dependent manner, with IC50 values determined after 72 hours of treatment. nih.gov The MTT assay has also been used to assess the effect of this compound A on cholangiocarcinoma cell lines, showing dose- and time-dependent inhibition of cell growth. nih.gov
Apoptosis Detection Methods (e.g., Flow Cytometry, ELISA)
Apoptosis, or programmed cell death, is a key mechanism by which this compound may exert its effects. Various methods are used to detect and quantify apoptosis.
Flow cytometry is a powerful technique that allows for the analysis of individual cells within a population. bio-rad-antibodies.com It can be used to detect various markers associated with different stages of apoptosis, such as changes in cell membrane integrity, DNA fragmentation, and caspase activation. bio-rad-antibodies.com For example, flow cytometry can detect apoptotic cells with fractional DNA content by staining with dyes like propidium (B1200493) iodide (PI). springernature.comnih.gov A study on MiaPaCa-2 cancer cells used flow cytometry to demonstrate that this compound A significantly increased the percentage of apoptotic cells. nih.gov Another study on gastroenteropancreatic neuroendocrine tumor (GEP-NEN) cell lines treated with this compound A analyzed cell cycle changes and detected an increase in the sub-G1 cell death population using flow cytometry with propidium iodide staining. researchgate.netresearchgate.net
ELISA (enzyme-linked immunosorbent assay) is another method used for detecting apoptosis, often by measuring the presence of specific apoptotic biomarkers, such as fragmented DNA or proteins involved in apoptotic pathways like Bax, Bcl-2, and cleaved Caspase-3. biocompare.comscialert.net An ELISA kit can detect cytoplasmic nucleosomes released during DNA fragmentation in the early stages of apoptosis. nih.gov One study confirmed this compound A-mediated apoptosis induction in gastric cancer cells using an ELISA kit to detect DNA fragmentation. scialert.net This study found that treatment with this compound A dose-dependently increased DNA fragmentation. scialert.net Another study on ovarian cancer cells also used ELISA to demonstrate that this compound A treatment significantly induced apoptosis. nih.gov
Cell Migration and Invasion Assays (e.g., Transwell)
Cell migration and invasion are crucial processes in various biological phenomena, including cancer metastasis. Transwell assays are widely used to evaluate the ability of cells to migrate or invade through a barrier. snapcyte.comnih.gov
In a Transwell migration assay, cells are placed in the upper chamber of an insert with a porous membrane, and a chemoattractant is placed in the lower chamber. snapcyte.comnih.gov Cells that migrate through the pores towards the chemoattractant are then quantified. snapcyte.comnih.gov The Transwell invasion assay is similar but involves coating the porous membrane with an extracellular matrix material, such as Matrigel, which cells must degrade to pass through, mimicking the process of invasion. snapcyte.comnih.gov
Research on this compound A has utilized Transwell migration assays to assess its effect on the migratory ability of cancer cells. A study on MiaPaCa-2 cancer cells showed that this compound A inhibited cell migration in a dose-dependent manner, with a significantly lower number of migrated cells observed at higher concentrations. nih.govspandidos-publications.com Similar results were found in a study on gastric cancer cells, where this compound A treatment substantially reduced cell migration. scialert.net
Cell Cycle Analysis (e.g., Flow Cytometry with Propidium Iodide)
Cell cycle analysis by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically done by staining the cellular DNA with a fluorescent dye like propidium iodide (PI), which intercalates into DNA and emits fluorescence proportional to the DNA content. springernature.comnih.govwisc.edu Analysis of the DNA content histogram allows researchers to identify changes in cell cycle progression induced by treatments like this compound. springernature.comnih.gov
Studies have employed flow cytometry with propidium iodide to analyze the cell cycle of cells treated with this compound A. For instance, in GEP-NEN cell lines treated with this compound A, cell cycle analysis by flow cytometry showed a significant decrease in the number of mitotic cells (in the G2/M phase) and an increase in the sub-G1 population, indicative of cell death. researchgate.netresearchgate.net
Molecular and Biochemical Techniques
Beyond assessing cellular behavior, molecular and biochemical techniques are essential for investigating the underlying mechanisms of this compound action, particularly at the protein level.
Western Blot Analysis for Protein Expression
Western blot analysis is a widely used technique to detect and quantify specific proteins in cell lysates or tissue samples. scialert.netnih.govplos.org It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. The signal intensity of the antibody binding is proportional to the amount of the target protein present.
In this compound research, Western blot analysis is frequently used to investigate the expression levels of proteins involved in various cellular processes affected by the compound, such as apoptosis, migration, and cell cycle regulation. For example, a study on gastric cancer cells used Western blot to examine the expression levels of apoptosis-associated proteins like Bax, Bcl-2, and cleaved Caspase-3 after this compound A treatment. scialert.net The results showed that this compound A increased the expression of Bax and cleaved Caspase-3 while reducing Bcl-2 expression, consistent with the induction of apoptosis. scialert.net
Western blot analysis has also been used to investigate the effect of this compound A on proteins related to cell migration and the cytoskeleton. A study on MiaPaCa-2 cells demonstrated that this compound A treatment significantly reduced the expression levels of matrix metalloproteinase (MMP)-2, MMP-9, and α-tubulin proteins, which are involved in cell migration and maintaining the cytoskeleton structure. nih.govspandidos-publications.comresearchgate.net
Furthermore, Western blot has been employed to study the impact of this compound A on signaling pathways. A study on gastric cancer cells investigated the AKT signaling pathway and found that this compound A significantly reduced AKT phosphorylation. scialert.net Western blot analysis was also used in a study on cholangiocarcinoma cell lines to determine the expression of FOXM1 and TS proteins after this compound A treatment. nih.gov
Real-Time PCR for mRNA Expression
Real-Time PCR (RT-PCR) is a sensitive and widely used technique for quantifying mRNA levels, providing insights into gene expression changes in response to this compound treatment. This method allows researchers to assess how this compound affects the transcription of specific genes.
Studies have employed quantitative real-time RT-PCR to measure the mRNA levels of transcriptional targets of proteins affected by this compound. For instance, in cells treated with this compound A, the mRNA levels of genes like Cdc25B, Survivin, and CENPB were found to be inhibited. aacrjournals.orgsemanticscholar.org this compound A treatment has also been shown to significantly decrease the mRNA levels of the oncogenic transcription factor FoxM1. aacrjournals.org This indicates that this compound A can down-regulate the abundance of specific mRNAs. aacrjournals.orgsemanticscholar.org Real-time PCR has been used to quantitate FOXM1 mRNA expression in studies investigating this compound A's effects on cholangiocarcinoma cell lines. nih.govresearchgate.net The technique has also been used to detect the expression of Maternal embryonic leucine (B10760876) zipper kinase (MELK), a protein whose expression was reduced by this compound A in glioblastoma stem cells. researchgate.net
Luciferase Reporter Assays for Transcriptional Activity
Luciferase reporter assays are valuable tools for evaluating the transcriptional activity of genes or transcription factors in the presence of this compound. These assays typically involve transfecting cells with a plasmid containing a luciferase gene under the control of a specific promoter or response element. Changes in luciferase activity then reflect alterations in the transcriptional regulation mediated by that promoter or factor.
This compound A has been shown to inhibit the transcriptional activity of the oncogenic transcription factor Forkhead box M1 (FoxM1) using luciferase reporter assays. aacrjournals.orgsemanticscholar.orgresearchgate.netplos.orgnih.gov Studies have demonstrated a dose-dependent decrease in luciferase activity driven by a FoxM1-responsive promoter upon treatment with increasing concentrations of this compound A. aacrjournals.orgsemanticscholar.org This inhibition of transcriptional activity is considered a key event leading to the suppression of FoxM1 protein levels. researchgate.net Luciferase assays have also been used to show that this compound A can inhibit the transcriptional activity of endogenous FoxM1. aacrjournals.orgsemanticscholar.org While this compound A inhibits FoxM1 transcriptional activity, it has been observed not to inhibit the transcriptional activity of other Forkhead family members or some non-related transcription factors. plos.orgnih.gov
Ribosomal Binding Assays
Ribosomal binding assays are employed to investigate how this compound interacts with ribosomes, its primary target for its antibacterial activity. These assays help determine the binding site of this compound on the ribosome and its effects on the binding of other molecules involved in protein synthesis, such as tRNA and elongation factors.
This compound is known to interact with the 50S ribosomal subunit. nih.govasm.org Ribosomal binding assays have shown that this compound inhibits the binding of factor G (now known as elongation factor G, EF-G) to ribosomes. nih.gov Furthermore, this compound has been demonstrated to inhibit the binding of aminoacyl-tRNA to the ribosomal A site. nih.govasm.org Despite inhibiting aminoacyl-tRNA binding, this compound does not impair the binding of fMet-tRNA and the completion of the initiation complex. nih.gov Competition experiments have shown that this compound competes with other antibiotics like thiostrepton (B1681307) for ribosomal binding sites, suggesting they share an overlapping binding region on the ribosome. asm.org Studies using assays based on A1067 methylation have also shown that this compound binds to the L11 binding domain of 23S ribosomal RNA. nih.gov
GTPase Activity Assays
GTPase activity assays are crucial for understanding how this compound affects the function of elongation factors, which are GTP-binding proteins essential for protein synthesis. These assays measure the hydrolysis of GTP, a process coupled to the activity of elongation factors on the ribosome.
This compound has been shown to abolish the GTPase activity associated with the binding of aminoacyl-tRNA catalyzed by elongation factor Tu (EF-Tu). nih.gov It also inhibits the ribosome-dependent GTP hydrolysis for both EF-G and elongation factor 4 (EF4). oup.com The inhibition of GTPase activity by this compound suggests interference with the proper functioning of these elongation factors on the ribosome. nih.govoup.com Methods for measuring GTPase activity often involve detecting the release of inorganic phosphate (B84403) using sensitive probes. nih.govthermofisher.com Studies have used γ-32P-labeled GTP to measure the rates of GTP hydrolysis. oup.com
Spectroscopic and Structural Elucidation Methods
Spectroscopic methods are vital for determining the chemical structure and conformation of this compound. These techniques provide detailed information about the atomic composition, bonding, and three-dimensional arrangement of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C)
NMR spectroscopy, particularly 1H and 13C NMR, is a powerful technique for the structural elucidation of complex molecules like this compound. By analyzing the signals produced by atomic nuclei in a magnetic field, researchers can determine the types and connectivity of atoms in the molecule.
1H and 13C NMR spectroscopy have been extensively used to determine the chemical structure of this compound A and its derivatives. nih.govdoi.orgmanchester.ac.uknih.govjst.go.jp Two-dimensional NMR experiments, such as proton-carbon-13 chemical shift correlation, have been applied to this compound A to assign carbon-13 spectra based on known proton shifts and identify individual proton signals. nih.govmanchester.ac.uk These techniques are valuable for overcoming signal overlap issues and obtaining comprehensive structural information. nih.govmanchester.ac.uk NMR data has also been used to elucidate the structures of water-soluble this compound A derivatives by comparing their spectra to that of this compound A. doi.org Furthermore, NMR has been employed in studies investigating the binding of this compound to ribosomal RNA, providing insights into the interaction sites. nih.gov
In Silico Approaches
In silico approaches, or computational methods, play an increasingly important role in this compound research. These methods can be used for tasks such as predicting potential biological targets, simulating molecular interactions, and analyzing structure-activity relationships.
Computational approaches are used in drug design and development, including ligand-based design (like pharmacophore modeling and 3D similarity searches) and structure-based design (like docking). ntnu.no While the provided search results don't detail specific in silico studies solely focused on this compound itself in the context of predicting targets or simulating interactions, the general principles of these methods are applicable. For example, molecular modeling, which includes docking studies, has been used to postulate the mechanism of action of thiazole (B1198619) analogues with anti-proliferative effects, a class of compounds that includes this compound. scirp.org A direct binding of this compound A to thymidylate synthase was simulated in one study. nih.govresearchgate.net These computational techniques complement experimental data by providing theoretical insights into molecular behavior and interactions.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to form a stable complex. In the context of this compound studies, molecular docking has been employed to analyze its binding interactions with various biological targets, particularly proteins. This method helps to understand how this compound might interact with specific residues in a target protein's binding site, providing insights into the potential mechanism of action.
For instance, molecular docking studies have been utilized to investigate the binding of this compound A to proteins like Forkhead box M1 (FOXM1), a transcription factor often overexpressed in various cancers nih.govsemanticscholar.org. These studies aim to determine the binding affinity and identify key amino acid residues involved in the interaction researchgate.net. Similarly, docking simulations have been used to explore the potential interaction of this compound A with thymidylate synthase (TS), an enzyme involved in DNA synthesis, suggesting a direct binding that could contribute to its effects on cancer cells researchgate.net.
Molecular dynamics (MD) simulations complement molecular docking by providing a dynamic view of the interaction between this compound and its target over time. While docking provides a static snapshot of the predicted binding pose, MD simulations simulate the movement of atoms and molecules, allowing researchers to observe the stability of the complex, conformational changes, and the strength of interactions under simulated physiological conditions nih.govplos.org.
MD simulations have been used in studies involving this compound A to assess the stability and flexibility of its complexes with target proteins. Although direct MD studies specifically focused only on this compound were not extensively detailed in the search results, related studies on structurally similar thiazole antibiotics like thiostrepton have employed MD simulations to confirm stable interactions with targets such as the TLR4-MD2 domain and the FOXM1-DNA complex, exhibiting high binding affinity dergipark.org.trspandidos-publications.com. These related studies highlight the utility of MD simulations in validating docking predictions and providing a more comprehensive understanding of the dynamic behavior of this compound-target interactions.
Research findings utilizing these techniques have provided valuable data on the potential binding modes and affinities of this compound with its targets. For example, studies on FOXM1 inhibitors, including mentions of this compound A, have used molecular docking to assess binding energy and identify interactions with key residues like Asn283, His287, and Arg286 in the FOXM1-DNA binding domain researchgate.net.
In Silico Drug Discovery and Binding Energy Assessment
In silico drug discovery encompasses a range of computational tools and techniques used to identify, design, and optimize potential drug candidates. Molecular docking and dynamics simulations are integral parts of this process. In the context of this compound, in silico approaches have been used to explore its potential as a therapeutic agent, particularly in oncology.
In silico screening, often coupled with molecular docking, has been used to identify compounds that might interact with targets relevant to diseases where this compound has shown activity. While the searches did not yield extensive data on large-scale in silico screening starting with this compound to find new targets or derivatives, this compound itself has been identified as an inhibitor of FOXM1 through high-throughput screening, a process that can be guided by in silico methods nih.govsemanticscholar.orgmedchemexpress.com.
Binding energy assessment is a crucial aspect of in silico studies. After predicting the binding pose of a molecule like this compound to a target using docking, computational methods are used to estimate the strength of this interaction, often expressed as binding energy or scoring functions albany.edufu-berlin.de. Lower (more negative) binding energy values generally indicate a more stable and favorable interaction.
Studies involving this compound and its targets, such as FOXM1, have reported binding energy data derived from molecular docking simulations nih.gov. These assessments help researchers prioritize potential interactions and understand the thermodynamic favorability of this compound binding to a specific protein or nucleic acid sequence. For instance, in studies exploring FOXM1 inhibitors, binding energy data has been used to evaluate the affinity of compounds, with lower energy values suggesting stronger binding nih.gov. While specific binding energy values for this compound from these in silico studies were not consistently provided across the search results, the methodology is clearly applied in the broader context of studying compounds with similar activities or targets.
Q & A
Basic Research Questions
Q. What experimental approaches are used to validate Siomycin A’s primary mechanisms of action, such as inhibition of anchorage-independent growth?
- Methodological Answer : The soft agar assay is a gold-standard method for studying anchorage-independent growth. Researchers should plate cells in semi-solid agar containing varying this compound A concentrations and quantify colony formation over 2–3 weeks. Validate results with complementary assays (e.g., Western blotting for Survivin or Aurora B kinase expression). Ensure proper controls, including untreated cells and vehicle-only groups .
Q. Which analytical techniques are recommended for identifying this compound A and its congeners in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MS² spectral matching is critical. For example, detect [M+H]⁺ ions at m/z 1648.46 (this compound A) and compare fragmentation patterns to literature data. Use Chemical Analysis Working Group (CAWG) criteria for class 1/2 annotations to ensure confidence .
Q. How can researchers ensure the purity and structural integrity of this compound A in experimental setups?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification. Document batch-specific variations in supplementary materials .
Advanced Research Questions
Q. How should experimental designs address discrepancies in this compound A’s activity across cancer subtypes or cell lines?
- Methodological Answer : Conduct dose-response profiling across 10+ cell lines representing diverse cancer subtypes. Use RNA sequencing to identify subtype-specific biomarkers (e.g., Survivin overexpression). Apply meta-analysis to existing datasets to resolve contradictions, ensuring statistical power (α=0.05, β=0.2) .
Q. What strategies optimize combinatorial therapy experiments involving this compound A and other agents?
- Methodological Answer : Employ a factorial design to test synergy. Use the Chou-Talalay combination index (CI) to quantify effects: CI <1 indicates synergy. Include dose matrices (e.g., 4×4 concentrations) and validate with clonogenic assays. Account for pharmacokinetic interactions via in vivo co-administration studies .
Q. Which computational models best predict this compound A’s interactions with molecular targets like Aurora B kinase?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to Survivin’s BIR domain. Validate with molecular dynamics (MD) simulations (50–100 ns trajectories) to assess stability. Cross-reference predictions with mutagenesis data to refine models .
Data Management and Reproducibility
Q. How should researchers document this compound A experiments to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Main Text : Summarize key protocols (e.g., soft agar assay parameters).
- Supplementary Materials : Provide raw MS spectra, NMR shifts, and cell line authentication certificates.
- Data Repositories : Deposit datasets in public repositories (e.g., GNPS for spectral data) .
Tables for Key Methodological Insights
| Experimental Models | Research Context | Reference |
|---|---|---|
| In vitro (HCT-116 cells) | Dose-response profiling | |
| In vivo (Xenograft mice) | Pharmacokinetics and toxicity studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
